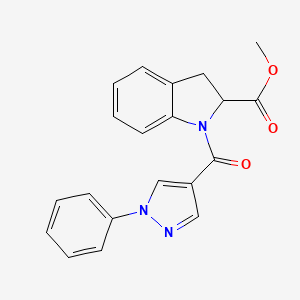![molecular formula C16H14FN3O B7554264 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one, also known as FMTP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
The mechanism of action of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes, including MAO-B and LDH. 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one may also have an effect on the activity of other enzymes and receptors in the body.
Biochemical and Physiological Effects
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on MAO-B and LDH, 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to have antioxidant and anti-inflammatory effects. 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has also been shown to have an effect on the expression of various genes involved in cellular metabolism and signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in lab experiments is its specificity for MAO-B and LDH inhibition. This allows researchers to study the effects of these enzymes on various physiological processes without the confounding effects of non-specific inhibitors. However, 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.
Another limitation of using 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one at high concentrations, which may be necessary for certain experiments.
Future Directions
There are several future directions for research on 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one. One area of interest is in the development of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one analogs with improved solubility and specificity for MAO-B and LDH inhibition. Another area of interest is in the study of the effects of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one on other enzymes and receptors in the body, which could provide insight into its mechanism of action and potential therapeutic uses. Finally, the use of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one in animal models of Parkinson's disease and depression could provide valuable information on its potential as a treatment for these conditions.
Synthesis Methods
The synthesis of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one involves the reaction of 3-fluorobenzyl bromide with pyrazole in the presence of potassium carbonate to form 1-(3-fluorophenyl)pyrazole. This compound is then reacted with 4-methyl-2-pyridone in the presence of cesium carbonate to form 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one. The yield of 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one is around 60%, and the purity can be increased through recrystallization.
Scientific Research Applications
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been found to have potential use in various scientific research applications. One area of interest is in the field of neuroscience, where 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in reward and motivation. Inhibition of MAO-B by 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one could lead to an increase in dopamine levels, which may have implications for the treatment of Parkinson's disease and depression.
Another area of interest is in the field of cancer research, where 1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one has been shown to inhibit the growth of cancer cells in vitro. This effect may be due to the inhibition of the enzyme lactate dehydrogenase (LDH), which is involved in the metabolism of cancer cells.
properties
IUPAC Name |
1-[[1-(3-fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-12-5-7-19(16(21)9-12)11-14-6-8-20(18-14)15-4-2-3-13(17)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZXRMMHWJCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=NN(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)



![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)






